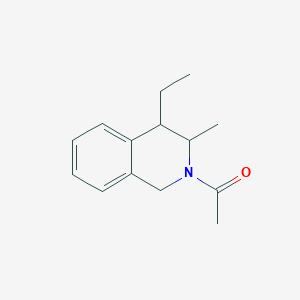
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The presence of a butane-1,3-dione moiety adds to its unique chemical structure, which is of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the hydrogenation of 2-naphthyl ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydronaphthalen-2-yl ketone is then reacted with acetylacetone under acidic or basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)butane-1,3-dione: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of butane-1,3-dione.
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is unique due to its specific combination of a tetrahydronaphthalene ring and a butane-1,3-dione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
KIDOHGZGJVHHQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)









![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)
